molecular formula C16H16O2 B158118 3-(4-Methoxyphenyl)propiophenone CAS No. 1669-49-4

3-(4-Methoxyphenyl)propiophenone

Cat. No.: B158118
CAS No.: 1669-49-4
M. Wt: 240.3 g/mol
InChI Key: DHGHNVPSVIFSKY-UHFFFAOYSA-N
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Description

Significance of Aryl Ketones in Contemporary Synthetic Methodologies

Aryl ketones, a superclass to which propiophenones belong, are fundamental structural motifs in a vast array of natural products and pharmaceutical agents. nih.gov Their importance in synthetic organic chemistry cannot be overstated. They are pivotal intermediates in numerous transformations, including carbon-carbon bond formations, which are the cornerstone of molecular construction. acs.org

The reactivity of the carbonyl group in aryl ketones, influenced by the electronic nature of the aromatic ring, allows for a diverse range of chemical manipulations. These include, but are not limited to:

Nucleophilic Addition Reactions: The carbonyl carbon is electrophilic and readily attacked by nucleophiles, a fundamental step in many synthetic pathways.

Reductions: The ketone functionality can be reduced to a secondary alcohol, providing access to a different class of compounds.

Oxidations: Under specific conditions, the ketone can be cleaved or rearranged.

Enolate Chemistry: The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed to form an enolate, a powerful nucleophile for forming new carbon-carbon bonds.

Furthermore, the development of novel synthetic methods, such as photoredox catalysis and transition metal-catalyzed cross-coupling reactions, has expanded the synthetic utility of aryl ketones. nih.govthieme-connect.com These modern techniques enable the construction of complex molecular architectures from readily available aryl ketone starting materials with high efficiency and selectivity.

Overview of the 3-(4-Methoxyphenyl)propiophenone Scaffold in Academic Inquiry

Within the diverse family of propiophenone (B1677668) derivatives, this compound has attracted attention in academic research. This specific scaffold features a 4-methoxyphenyl (B3050149) group at the β-position relative to the carbonyl group. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can influence the compound's reactivity and properties.

The synthesis of propiophenone derivatives, including those with methoxy substituents, is well-documented in scientific literature. A common method is the Friedel-Crafts acylation, where an appropriately substituted benzene (B151609) derivative reacts with a propanoyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. prepchem.comchemicalbook.com For instance, the synthesis of p-methoxy-propiophenone can be achieved by reacting anisole (B1667542) with propionic acid chloride and aluminum chloride. prepchem.com Alternative methods, such as those starting from m-methoxybenzaldehyde, have also been explored. google.com

Research into phenylpropiophenone derivatives has highlighted their potential as scaffolds for developing new chemical entities. nih.gov The structural framework of this compound, with its distinct aromatic and ketone moieties, makes it a valuable subject for investigating structure-activity relationships and exploring new synthetic transformations.

Physicochemical Properties and Spectroscopic Data

Table 1: General Physicochemical and Spectroscopic Data for Propiophenone Derivatives

PropertyData
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
General Appearance Expected to be a solid or liquid at room temperature
Solubility Generally insoluble in water, soluble in organic solvents
¹H NMR Methoxy protons (~3.8 ppm), aromatic protons (6.8-8.0 ppm), aliphatic protons (2.5-3.5 ppm)
¹³C NMR Carbonyl carbon (~198-200 ppm), aromatic carbons (114-160 ppm), methoxy carbon (~55 ppm), aliphatic carbons
IR Spectroscopy Carbonyl (C=O) stretch (~1680 cm⁻¹), C-O stretch (~1250 cm⁻¹), aromatic C-H and C=C bands
Mass Spectrometry Molecular ion peak corresponding to the molecular weight

Note: The data in this table are generalized for propiophenone derivatives and may not represent the exact values for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGHNVPSVIFSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288464
Record name 3-(4-METHOXYPHENYL)PROPIOPHENONE
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1669-49-4
Record name NSC55911
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Record name 3-(4-METHOXYPHENYL)PROPIOPHENONE
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Record name 3-(4-METHOXY-PHENYL)-1-PHENYL-PROPAN-1-ONE
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Synthetic Methodologies for 3 4 Methoxyphenyl Propiophenone and Analogues

Classical and Modern Approaches to Propiophenone (B1677668) Core Construction

The formation of the propiophenone backbone is a key step in the synthesis of 3-(4-Methoxyphenyl)propiophenone. Several classical and contemporary methods are employed for this purpose, including Friedel-Crafts acylation, aldol (B89426) condensation, and Grignard reagent-based syntheses.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones, including propiophenone derivatives. wikipedia.orgyoutube.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Lewis acids play a crucial role in Friedel-Crafts acylation by activating the acylating agent. youtube.com Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). youtube.com For the synthesis of p-methoxy-propiophenone, a related compound, aluminum chloride is a frequently used catalyst. prepchem.com The reaction typically involves adding propionyl chloride to a mixture of the aromatic substrate (like anisole) and the Lewis acid in a suitable solvent. prepchem.com The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring. youtube.com

A typical procedure for the synthesis of p-methoxy-propiophenone involves cooling a mixture of 1,2-dichloroethane (B1671644) and aluminum chloride, followed by the dropwise addition of propionic acid chloride. prepchem.com After this, anisole (B1667542) is added, and the reaction is allowed to proceed. prepchem.com The workup involves quenching the reaction with a mixture of ice and hydrochloric acid. prepchem.com

Reactants Catalyst Solvent Yield
Anisole, Propionic acid chlorideAluminum chloride1,2-dichloroethane66.4% prepchem.com

The Friedel-Crafts acylation is applicable to a wide range of aromatic substrates. nih.gov The regioselectivity of the reaction is governed by the nature of the substituents already present on the aromatic ring. In the case of anisole (methoxybenzene), the methoxy (B1213986) group is an ortho-, para-directing activator. Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para position, leading to the formation of the 4-methoxy substituted product. For instance, the Friedel-Crafts acylation of anisole with propionyl chloride yields primarily p-methoxy-propiophenone. prepchem.com

The reaction can also be performed intramolecularly to form cyclic ketones. masterorganicchemistry.com This is particularly useful for synthesizing polycyclic compounds. masterorganicchemistry.com

Aldol Condensation and Related Carbonyl Additions

Aldol condensation is another powerful tool for forming carbon-carbon bonds and can be utilized in the synthesis of α,β-unsaturated ketones, which are precursors to propiophenone derivatives. azom.commagritek.com This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds. magritek.com

The synthesis of chalcones, which are α,β-unsaturated ketones, is a common application of the Claisen-Schmidt condensation, a type of aldol condensation. wpmucdn.com For example, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, a chalcone (B49325) analog, can be prepared by reacting 4-methoxybenzaldehyde (B44291) with 3,4-(dimethoxy)phenyl methyl ketone in the presence of sodium hydroxide (B78521). mdpi.com This chalcone can then be subjected to reduction to yield the corresponding saturated ketone. The reduction of the carbon-carbon double bond in the α,β-unsaturated ketone can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium tellurium hydride (NaTeH), which can selectively reduce the double bond without affecting the ketone group. google.com

Reactants Catalyst Product Yield
4-methoxybenzaldehyde, 3,4-(dimethoxy)phenyl methyl ketoneSodium hydroxide1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone83% mdpi.com
p-anisaldehyde, Acetone (B3395972)Potassium hydroxide4-(4'-methoxyphenyl)-3-buten-2-oneNot specified azom.commagritek.com

Grignard Reagent Based Syntheses

Grignard reagents are highly versatile organometallic compounds that serve as excellent nucleophiles in organic synthesis. masterorganicchemistry.com They can be used to synthesize ketones, including propiophenone derivatives, through their reaction with various electrophiles. youtube.com

One approach involves the reaction of a Grignard reagent with a nitrile. For example, the synthesis of 3-methoxypropiophenone, a key intermediate for the analgesic tapentadol, has been achieved by reacting a Grignard reagent with propionitrile. ncl.res.inacs.org This method has been adapted for continuous flow synthesis, which can lead to higher yields and shorter reaction times compared to batch processes. ncl.res.inacs.org A continuous flow process for this synthesis achieved an 84% yield, a significant improvement over the 50% yield from an optimized batch synthesis. ncl.res.in

Another Grignard-based route to a propiophenone derivative involves the reaction of m-methoxybenzaldehyde with ethylmagnesium bromide to form an alcohol, which is then oxidized to the corresponding ketone. google.com However, this method may use hazardous oxidizing agents like CrO₃. google.com

Grignard Reagent Electrophile Product Yield (Continuous Flow)
3-methoxyphenylmagnesium bromidePropionitrile3-methoxypropiophenone84% ncl.res.in

Advanced Synthetic Protocols

Modern organic synthesis focuses on developing more efficient, selective, and environmentally friendly methods. adelaide.edu.au In the context of propiophenone synthesis, advanced protocols often involve the use of novel catalysts and reaction conditions to improve yields and simplify procedures.

For instance, the use of heterogeneous catalysts in aldol condensations is an area of active research. researchgate.net Natural catalysts like pumice have been explored for promoting condensation reactions under solvent-free conditions, offering a greener alternative to traditional homogeneous catalysts. researchgate.net

Furthermore, continuous flow chemistry is being increasingly applied to classical reactions like the Grignard synthesis to enhance safety, scalability, and efficiency. acs.org The continuous generation and immediate consumption of the Grignard reagent in a flow system can minimize the risks associated with these highly reactive species and improve process control. acs.orgacs.org

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages in terms of scalability, safety, and process control compared to traditional batch methods. researchgate.net The application of continuous flow systems to the synthesis of propiophenone analogues demonstrates its potential for producing compounds like this compound on a larger scale.

While specific literature on the continuous flow synthesis of this compound is not abundant, the synthesis of structurally similar molecules provides a clear blueprint. For instance, the continuous flow telescopic synthesis of 3-methoxypropiophenone has been successfully demonstrated. researcher.life This process often involves the use of Grignard reagents, which can be generated and reacted in a continuous stream, minimizing the risks associated with these highly reactive species. google.com A typical setup would involve pumping solutions of the reactants through a series of temperature-controlled reactors, with in-line purification steps to yield the final product.

The key advantages of employing continuous flow for such syntheses include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities. researchgate.net

Improved Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of hazardous intermediates. rsc.org

Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors. osti.govresearchgate.net

A conceptual continuous flow process for this compound could involve the Friedel-Crafts acylation of anisole with 3-phenylpropionyl chloride in a packed-bed reactor containing a solid acid catalyst. Alternatively, a Grignard-based route could be envisioned.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch SynthesisContinuous Flow Synthesis
ScalabilityComplex, often requires re-optimizationSimpler, by extending run time or numbering-up researchgate.netresearchgate.net
SafetyHigher risk with large volumes of hazardous materialsInherently safer due to small reaction volumes rsc.org
Process ControlDifficult to maintain homogeneityPrecise control over temperature, pressure, and residence time researchgate.net
Yield & PurityCan be variableOften higher and more consistent researchgate.net

Mechanochemical Processes in Organic Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers an environmentally friendly alternative to traditional solvent-based synthesis. d-nb.infonih.gov Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy collisions. d-nb.info This solvent-free approach is particularly relevant for Friedel-Crafts acylation, a key reaction for synthesizing aromatic ketones like this compound. d-nb.infonih.govnih.gov

The mechanochemical Friedel-Crafts acylation typically involves milling an aromatic hydrocarbon with an acylating agent in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362). d-nb.infobeilstein-journals.org Studies have shown that these reactions can proceed efficiently at room temperature without the need for hazardous solvents, significantly reducing waste and energy consumption. nih.govbeilstein-journals.org

For the synthesis of an analogue, researchers selected the mechanochemical reaction of pyrene (B120774) and phthalic anhydride to optimize conditions. The best results were achieved with an equimolar amount of phthalic anhydride and 2.5 equivalents of AlCl₃, resulting in a 79% yield after just one hour of milling. beilstein-journals.org This demonstrates the efficiency of mechanochemical methods for Friedel-Crafts acylations. beilstein-journals.org

Table 2: Optimization of Mechanochemical Friedel-Crafts Acylation

EntryAcylating AgentCatalyst (Equivalents)Time (h)Yield (%)Reference
1Phthalic anhydrideAlCl₃ (2.5)179 beilstein-journals.org
2Phthalic anhydrideAlCl₃ (2.5)279 beilstein-journals.org

Data based on the acylation of pyrene with phthalic anhydride.

The scope of mechanochemical Friedel-Crafts acylation has been explored with various aromatic hydrocarbons and acylating reagents, showing disparate reactivities but proving effective for many substrates. d-nb.infobeilstein-journals.org This suggests that the synthesis of this compound via mechanochemical acylation of a suitable precursor is a viable and sustainable strategy.

Preparation of Key Precursors and Intermediates

Synthesis of 3-(4-Methoxyphenyl)propionyl Chloride

The synthesis of this compound via Friedel-Crafts acylation requires the precursor 3-(4-Methoxyphenyl)propionyl chloride. nih.gov This acyl chloride is typically prepared from the corresponding carboxylic acid, 3-(4-Methoxyphenyl)propionic acid. sigmaaldrich.com

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. libretexts.org Several reagents can be employed for this purpose, with thionyl chloride (SOCl₂) being one of the most common and effective. khanacademy.orgchemistrysteps.comlibretexts.org The reaction of 3-(4-Methoxyphenyl)propionic acid with thionyl chloride would yield 3-(4-Methoxyphenyl)propionyl chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies purification. libretexts.orgchemguide.co.uk

Other reagents that can be used for this transformation include:

Phosphorus pentachloride (PCl₅): This solid reagent reacts with carboxylic acids to produce the acyl chloride and phosphorus oxychloride (POCl₃). libretexts.orgchemguide.co.uk

Phosphorus trichloride (PCl₃): A liquid reagent that reacts with carboxylic acids to form the acyl chloride and phosphorous acid (H₃PO₃). libretexts.orgchemguide.co.uk

The choice of reagent can depend on the scale of the reaction and the desired purity of the final product. For laboratory-scale synthesis, thionyl chloride is often preferred due to the convenient removal of byproducts. chemguide.co.uk

Table 3: Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids

ReagentFormulaByproductsPhaseReference
Thionyl chlorideSOCl₂SO₂, HCl (gases)Liquid libretexts.orgchemguide.co.uk
Phosphorus pentachloridePCl₅POCl₃, HClSolid libretexts.orgchemguide.co.uk
Phosphorus trichloridePCl₃H₃PO₃Liquid libretexts.orgchemguide.co.uk

Chemical Reactivity and Transformation Studies of 3 4 Methoxyphenyl Propiophenone

Fundamental Reaction Pathways

The reactivity of 3-(4-Methoxyphenyl)propiophenone is primarily dictated by the ketone moiety and the two aromatic rings, which can undergo a variety of transformations including oxidation, reduction, and substitution reactions.

Oxidation Reactions and Derived Products

The oxidation of this compound can proceed at several sites, primarily targeting the methoxy (B1213986) group and the propanone side chain. The methoxy group (-OCH3) is susceptible to oxidative demethylation to yield a hydroxyl group, potentially forming a phenol. Further oxidation can lead to the formation of a quinone derivative. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be employed for such transformations.

The propiophenone (B1677668) backbone itself can undergo oxidation. Under strong oxidizing conditions, cleavage of the C-C bonds in the side chain can occur. For instance, studies on analogous compounds like 1-(3′,4′-dimethoxyphenyl) propene have shown that oxidation can lead to the cleavage of the propenyl side chain to form aldehydes. mdpi.com This suggests that the ethyl group attached to the carbonyl in this compound could potentially be oxidized to a carboxylic acid or undergo cleavage under specific enzymatic or chemical oxidative conditions. beilstein-archives.org

Oxidizing AgentPotential Product(s)
Potassium Permanganate (KMnO4)4-Hydroxy-3-(4-methoxyphenyl)propiophenone, Benzoic acid, 4-Methoxybenzoic acid
Chromium Trioxide (CrO3)4-Hydroxy-3-(4-methoxyphenyl)propiophenone, Quinone derivatives
Lignin Peroxidase (LiP) / H2O2Side-chain cleavage products (e.g., 4-methoxybenzaldehyde)

Table 1: Potential Oxidation Products of this compound

Reduction Reactions of the Ketone Moiety

The ketone functional group is a primary site for reduction reactions, leading to the corresponding secondary alcohol, 1-(4-methoxyphenyl)-3-phenyl-1-propanol. This transformation can be achieved through various methods, including the Meerwein-Pondorf-Verley (MPV) reduction and catalytic hydrogenation.

The Meerwein-Pondorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of ketones and aldehydes to their corresponding alcohols. minia.edu.egwikipedia.org This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgchemistnotes.com The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the aluminum alkoxide to the carbonyl carbon of the ketone. minia.edu.egorganic-chemistry.org

One of the key advantages of the MPV reduction is its selectivity; it preferentially reduces the carbonyl group without affecting other reducible functional groups that might be present in the molecule, such as double or triple bonds. wikipedia.orgchemistnotes.com The reaction is reversible, and the equilibrium is typically driven towards the product by using a large excess of the sacrificial alcohol and removing the resulting acetone (B3395972) by distillation. organic-chemistry.org For this compound, the MPV reduction would yield 1-(4-methoxyphenyl)-3-phenyl-1-propanol. The mild conditions and high selectivity make MPV reduction a valuable tool in organic synthesis. numberanalytics.com

Catalytic hydrogenation is another widely used method for the reduction of the ketone group in this compound to a secondary alcohol. libretexts.orgyoutube.com This process involves the use of hydrogen gas (H2) and a metal catalyst. libretexts.org Common catalysts for ketone hydrogenation include platinum (Pt) and palladium (Pd) on a carbon support (Pd/C). libretexts.org

The reaction occurs on the surface of the metal catalyst, where both the ketone and hydrogen are adsorbed. youtube.com The hydrogen atoms are then transferred to the carbonyl group, resulting in the formation of the corresponding alcohol. youtube.com The stereochemistry of the product can sometimes be influenced by the choice of catalyst and reaction conditions. For prochiral ketones like this compound, asymmetric hydrogenation using a chiral catalyst can lead to the formation of a single enantiomer of the alcohol product. minia.edu.eg

Reduction MethodReagents/CatalystProductKey Features
Meerwein-Pondorf-Verley (MPV) ReductionAluminum isopropoxide, Isopropanol1-(4-methoxyphenyl)-3-phenyl-1-propanolHigh chemoselectivity, mild conditions minia.edu.egwikipedia.orgchemistnotes.com
Catalytic HydrogenationH2, Pd/C or Pt1-(4-methoxyphenyl)-3-phenyl-1-propanolHigh efficiency, potential for stereocontrol libretexts.orgyoutube.com

Table 2: Comparison of Reduction Methods for the Ketone Moiety

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions, while nucleophilic aromatic substitution (SNAr) is generally less favorable due to the absence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgchegg.comnih.gov

The methoxy group (-OCH3) on one of the phenyl rings is an activating group and an ortho-, para-director for electrophilic aromatic substitution. uci.edu This means that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. The propiophenone side chain, being an electron-withdrawing group, is a deactivating group and a meta-director on the other phenyl ring. uci.edu Therefore, electrophilic substitution on the unsubstituted phenyl ring will primarily occur at the meta position. Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comlecturio.comyoutube.com For instance, the synthesis of related propiophenone derivatives often involves Friedel-Crafts acylation, where an acyl group is introduced onto an aromatic ring using a Lewis acid catalyst like aluminum chloride (AlCl3). prepchem.com

Nucleophilic aromatic substitution (SNAr) on the aromatic rings of this compound is unlikely under standard conditions because the rings are not activated by strong electron-withdrawing groups like a nitro group. chegg.comnih.gov SNAr reactions typically require the presence of at least one strong electron-withdrawing group to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. nih.gov

Derivatization and Functionalization Strategies

The structure of this compound allows for various derivatization and functionalization strategies to synthesize new compounds with potentially interesting chemical and biological properties. These strategies can target the ketone group, the aromatic rings, or the methylene (B1212753) groups of the propanone chain.

One common strategy involves the reaction of the ketone to form other functional groups. For example, it can be converted into an oxime by reaction with hydroxylamine, or into a hydrazone with hydrazine (B178648) derivatives. lecturio.com The α-methylene group adjacent to the carbonyl can be a site for reactions such as α-halogenation.

Functionalization of the aromatic rings can be achieved through the electrophilic substitution reactions mentioned previously, allowing for the introduction of a wide range of substituents. For example, halogenation can introduce bromine or chlorine atoms, which can then serve as handles for further cross-coupling reactions to form more complex molecules.

Formation of Chalcones and Other α,β-Unsaturated Ketones

The synthesis of chalcones, which are α,β-unsaturated ketones, is a significant transformation involving this compound and its derivatives. The Claisen-Schmidt condensation is the most prevalent method for this synthesis, reacting an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst. jchemrev.comwikipedia.org This reaction is a type of crossed aldol (B89426) condensation. wikipedia.org

In a typical procedure, this compound can be reacted with various substituted benzaldehydes to yield a diverse range of chalcone (B49325) derivatives. nih.govnih.gov The reaction is often carried out in an alcohol solvent, such as ethanol (B145695), with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). jchemrev.com The base facilitates the deprotonation of the α-carbon of the propiophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone system characteristic of chalcones. researchgate.net

The synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, a chalcone derivative, is achieved through the Claisen-Schmidt condensation of 4-methoxyacetophenone and 4-methylbenzaldehyde. Optimization of reaction conditions, such as temperature, solvent polarity, and stoichiometry, is crucial to maximize yield and prevent side reactions. For instance, using ethanol as a solvent aids in the formation of the necessary enolate.

The versatility of this reaction allows for the introduction of a wide array of substituents onto the chalcone scaffold, leading to compounds with varied electronic and steric properties. acs.orgnih.gov For example, a series of chalcones bearing a 3,4,5-trimethoxylated A ring were synthesized by reacting 3,4,5-trimethoxyacetophenone with different aldehydes under basic or acidic conditions. mdpi.com Sonochemical methods have also been employed to accelerate the reaction, with one study reporting the complete conversion to a chalcone in 10 minutes, a significant improvement over the 4 hours required by conventional methods. nih.gov

Table 1: Examples of Chalcone Synthesis from Propiophenone Derivatives

Ketone ReactantAldehyde ReactantBase/CatalystSolventProductReference
4-Methoxyacetophenone4-MethylbenzaldehydeKOHEthanol(2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
3′,4′,5′-trimethoxyacetophenoneSubstituted AldehydesNaOH or PiperidineEthanolChalcones with trimethoxyphenyl A ring mdpi.com
1-(4-methoxyphenyl)ethanone4-fluorobenzaldehydeKOH-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one nih.gov
Acetophenone (B1666503) DerivativesBenzaldehyde Derivatives40% NaOHEthyl alcoholChalcone Derivatives nih.gov

Heterocyclic Ring Formation Utilizing the Propiophenone Framework

The propiophenone framework, particularly after its conversion to chalcones, serves as a versatile precursor for the synthesis of various heterocyclic compounds.

Pyrazole (B372694) Synthesis and Derivatives

A prominent application of chalcones derived from propiophenones is in the synthesis of pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms. nih.gov The most common method involves the cyclization of α,β-unsaturated chalcones with hydrazine or its derivatives. ijirt.orgbenthamdirect.com This reaction proceeds through a cyclocondensation mechanism. nih.gov

The reaction of a chalcone with hydrazine hydrate, often in the presence of a catalytic amount of acid like glacial acetic acid or in a solvent like ethanol, leads to the formation of pyrazoline intermediates, which can then be oxidized to pyrazoles. ijirt.org For example, pyrazole derivatives have been synthesized by refluxing a chalcone with phenylhydrazine (B124118) in glacial acetic acid for several hours. ijirt.org The progress of the reaction is typically monitored by thin-layer chromatography (TLC). ijirt.org

The versatility of this method allows for the synthesis of a wide array of pyrazole derivatives by varying the substituents on both the chalcone and the hydrazine reagent. nih.govbenthamdirect.com For instance, pyrazole-based adamantyl heterocyclic compounds were synthesized by condensing 1-adamantyl chalcone with substituted phenylhydrazine. nih.gov

Table 2: Synthesis of Pyrazole Derivatives from Chalcones

Chalcone ReactantHydrazine ReagentConditionsProductReference
Chalcone (general)PhenylhydrazineGlacial acetic acid, refluxPyrazole derivative ijirt.org
3-methyl-1-p-tolyl-4-(3-arylacryloyl)-1H-pyrazol-5(4H)-oneIsoniazidePyridine, reflux1-isonicotinoyl-3'-methyl-5-aryl-1'-p-tolyl-4,5-dihydro -1H,1'H-3,4' -bipyrazol-5'(4'H)-one
1-adamantyl-3-pyridyl-prop-2-en-1-oneSubstituted phenylhydrazine hydrochlorideAcetic acid, 80°CTrisubstituted 4,5-dihydropyrazoles nih.gov
1,2,4-Triazole and Related Heterocycles

The propiophenone framework, via its chalcone derivatives, can also be utilized in the synthesis of 1,2,4-triazoles. These are five-membered heterocycles with three nitrogen atoms. wikipedia.org One method involves the reaction of chalcones with azides in a base-promoted oxidative cycloaddition, which can be performed under transition-metal-free conditions in an aqueous solution. rsc.org

Another approach involves the reaction of chalcones with thiosemicarbazide. For example, 1,2,3-triazole-chalcone hybrids have been synthesized, demonstrating the utility of the chalcone scaffold in creating more complex heterocyclic systems. nih.gov The synthesis of 1,2,4-triazoles can also be achieved through various other methods, such as the Einhorn–Brunner reaction or the Pellizzari reaction. wikipedia.org Copper-catalyzed reactions have also been developed for the synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. nih.govfrontiersin.org

Amination and Alkylation Reactions

The propiophenone skeleton is amenable to amination and alkylation reactions, particularly at the α-carbon. The Mannich reaction is a classic example of an aminoalkylation reaction. wikipedia.orgyoutube.com This three-component condensation involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. libretexts.org The product is a β-amino carbonyl compound known as a Mannich base. libretexts.org

In the context of propiophenone, the Mannich reaction would introduce an aminomethyl group at the α-position. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the enol form of the propiophenone. wikipedia.org Mannich bases of various ketones, including propiophenones, have been synthesized and evaluated for their biological activities. nih.gov

Alkylation reactions can also be performed on the α-carbon of propiophenone. For example, O-alkylation of a dihydroxyphenyl ethanone (B97240) with propargyl bromide has been reported as a step in the synthesis of more complex molecules. researchgate.net

Halogenation of Propiophenone Derivatives

The α-position of the carbonyl group in propiophenone derivatives is susceptible to halogenation. Bromination is a well-studied example of this transformation. The reaction typically involves treating the propiophenone with bromine in a suitable solvent.

For instance, 2-bromopropiophenone (B137518) can be synthesized by the dropwise addition of a bromine solution in dichloromethane (B109758) to a solution of propiophenone in the same solvent at room temperature. prepchem.com Another method describes the bromination of propiophenone in an aqueous suspension, which is facilitated by the addition of salts to create a saturated solution. google.com Environmentally friendly methods for the α-bromination of phenylalkylketone derivatives have also been developed, for example, by generating bromine in situ from sodium chlorate (B79027) and hydrobromic acid. google.com

The regioselectivity of halogenation can be influenced by the reaction conditions and the catalyst used. For example, studies on the bromination of propiophenone derivatives mediated by copper complexes have shown that different complexes can lead to distinct regioselectivity. researchgate.net

Table 3: Halogenation of Propiophenone

Halogenating AgentSubstrateSolvent/ConditionsProductReference
BrominePropiophenoneDichloromethane, 20°C2-Bromopropiophenone prepchem.com
BrominePropiophenoneAqueous suspension with saturated sodium sulfateα-bromopropiophenone google.com
In situ generated Bromine (from NaClO₃ and HBr)Propiophenone-α-Bromopropiophenone google.com

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving this compound and its derivatives have been the subject of theoretical and experimental studies.

The Claisen-Schmidt condensation for chalcone formation is believed to proceed via an enolate intermediate. researchgate.net In a base-catalyzed reaction, the base abstracts an α-proton from the ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting alkoxide is protonated, and subsequent dehydration (elimination of a water molecule) yields the α,β-unsaturated ketone, or chalcone. researchgate.net Theoretical studies have suggested that an ancillary water molecule can catalyze the process. researchgate.net

The formation of pyrazoles from chalcones and hydrazine involves a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated ketone (Michael addition), followed by an intramolecular cyclization and dehydration. researchgate.netresearchgate.net The initial attack can occur at either the carbonyl carbon or the β-carbon, but the subsequent steps lead to the formation of a pyrazoline intermediate which can then be aromatized to the pyrazole. nih.gov

The Mannich reaction mechanism begins with the formation of an iminium ion from the reaction of the amine and formaldehyde. wikipedia.orglibretexts.org The ketone (propiophenone) then tautomerizes to its enol form, which subsequently attacks the electrophilic iminium ion. This is followed by deprotonation to yield the final β-amino carbonyl compound. libretexts.org

Elucidation of Reaction Mechanisms via Experimental Approaches

A thorough search for experimental studies focused on the reaction mechanisms of this compound yielded no specific results. The scientific community has, however, investigated related compounds, providing a framework for understanding potential transformations. For instance, studies on other propiophenone derivatives indicate that reactions such as Friedel-Crafts acylation and Suzuki-Miyaura coupling are common synthetic routes. These methods are used to create more complex molecules from simpler precursors.

Computational Modeling of Reaction Pathways and Transition States

Similarly, computational studies specifically modeling the reaction pathways and transition states of this compound are not present in the accessible literature. However, computational chemistry has been employed to investigate the reaction mechanisms of structurally similar molecules.

For example, a computational study on the enzymatic and non-enzymatic reaction mechanism of 1-(3′,4′-dimethoxyphenyl)propene, a compound with a related chemical backbone, has been performed using density functional theory (DFT). This study explored radical species formation, bond transformations, and the addition of water and oxygen. Such computational approaches provide valuable information on the energetics of reaction pathways, including the identification of transition states and the calculation of activation energies. These theoretical studies, while not directly on this compound, suggest the types of computational analyses that could be applied to understand its reactivity.

In the absence of direct research, the chemical reactivity of this compound can be inferred from the behavior of its constituent functional groups and the known reactions of similar molecules. The propiophenone core provides a reactive ketone group, while the methoxy-substituted phenyl ring influences the electronic properties of the molecule, affecting its reactivity in electrophilic and nucleophilic reactions.

Catalytic Applications in 3 4 Methoxyphenyl Propiophenone Chemistry

Application of Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone in organic synthesis, and it plays a crucial role in reactions involving 3-(4-methoxyphenyl)propiophenone and its precursors. A prominent application is in the Friedel-Crafts acylation reaction, a fundamental method for synthesizing propiophenone (B1677668) derivatives. In this reaction, a Lewis acid, such as aluminum chloride (AlCl₃), is employed to activate a propanoyl chloride derivative, which then acylates an aromatic substrate. For instance, the synthesis of 3',4'-dimethyl-3-(2-methoxyphenyl)propiophenone (B1327465) can be achieved by reacting 2-methoxyphenylpropanoyl chloride with 3,4-dimethylbenzene in the presence of AlCl₃. To prevent hydrolysis of the catalyst and minimize side reactions like over-acylation or polymerization, the reaction is typically conducted in an anhydrous solvent like dichloromethane (B109758) under a nitrogen atmosphere and at controlled temperatures (0–5°C).

Another significant application of Lewis acid catalysis is seen in the Meerwein-Ponndorf-Verley (MPV) reduction of 4'-methoxypropiophenone (B29531) (4-MOPP), a compound closely related to this compound. This reaction is a key step in the conversion of biomass-derived compounds to valuable chemicals. For example, a hafnium-based polymeric nanocatalyst (PhP-Hf) has been shown to be effective in the catalytic transfer hydrogenation of 4-MOPP to 1-(4-methoxyphenyl)propan-1-ol (4-MOPE). nih.gov The Lewis acidity of the Hf⁴⁺ center in the catalyst is crucial for activating the carbonyl group of 4-MOPP, facilitating the hydride transfer from a hydrogen donor like 2-pentanol (B3026449). nih.gov Similarly, Zr-MSU-3, another Lewis acidic material, has been utilized for the same reduction, although it requires a longer reaction time. nih.gov

Lewis acids are also instrumental in multicomponent reactions for the synthesis of complex heterocyclic structures. For example, the Povarov reaction, a three-component reaction for synthesizing N-propargyl-1,2,3,4-tetrahydroquinolines, can be catalyzed by various Lewis acids, with indium(III) chloride (InCl₃) showing the best performance in certain cases. nih.gov This reaction involves the formation of an arylimine from an aniline (B41778) and an aldehyde, which then undergoes a [4+2] cycloaddition with an alkene. The Lewis acid catalyst is essential for promoting the reaction, as no product is formed in its absence. nih.gov

CatalystReactantsProductYield (%)Reference
AlCl₃2-methoxyphenylpropanoyl chloride, 3,4-dimethylbenzene3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenoneNot specified
PhP-Hf (1:1.5)4'-Methoxypropiophenone, 2-pentanol1-(4-methoxyphenyl)propan-1-ol98.1 (as anethole) nih.gov
Zr-MSU-34'-Methoxypropiophenone1-(4-methoxyphenyl)propan-1-ol91.2 (as anethole) nih.gov
InCl₃N-propargyl-4-methoxylaniline, formaldehyde, N-vinyl-2-pyrrolidinoneN-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinolineNot specified nih.gov

Heterogeneous Catalysis for Sustainable Processes

Heterogeneous catalysis offers significant advantages in terms of catalyst recyclability and process sustainability, making it a highly desirable approach in modern organic synthesis. In the context of this compound chemistry, heterogeneous catalysts have been effectively employed for various transformations.

A notable example is the use of a hafnium-based polymeric nanocatalyst (PhP-Hf) for the conversion of 4'-methoxypropiophenone (4-MOPP) to anethole. nih.gov This bifunctional catalyst facilitates both the catalytic transfer hydrogenation of the carbonyl group and the subsequent dehydration. The catalyst's heterogeneity is demonstrated by hot-filtration experiments, where removal of the catalyst halts the reaction, confirming that the catalysis is not due to leached homogeneous species. nih.gov The PhP-Hf catalyst can be recovered and reused multiple times, which is a crucial factor for its practical and industrial viability. nih.gov

The preparation of chalcones themselves can be made more sustainable by employing heterogeneous catalysts. For example, the Claisen-Schmidt condensation of an aromatic aldehyde and an acetophenone (B1666503) can be carried out using solid catalysts like montmorillonite (B579905) or even sodium hydroxide (B78521) under solvent-free conditions. mdpi.com This approach avoids the use of large quantities of volatile organic solvents, reducing the environmental impact of the synthesis. mdpi.com

CatalystReaction TypeSubstratesProductKey FeatureReference
PhP-Hf (1:1.5)Catalytic Transfer Hydrogenation & Dehydration4'-Methoxypropiophenone, 2-pentanolAnetholeRecyclable nanocatalyst nih.gov
1,3-bis(carboxymethyl)imidazolium chlorideAza-Michael AdditionChalcone (B49325), 1,2,4-triazole1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-oneSustainable, moderate yield mdpi.com
NaOH (solid)Claisen-Schmidt Condensation4-methoxybenzaldehyde (B44291), 3,4-(dimethoxy)phenyl methyl ketone1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enoneSolvent-free, good green metrics mdpi.com

Transition Metal Catalysis in Advanced Organic Synthesis

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govrsc.org In the chemistry of this compound and its analogs, transition metals catalyze a variety of important transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form new C-C bonds. For example, a 2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene, synthesized from a related precursor, can undergo a Suzuki-Miyaura reaction with phenylboronic acid in the presence of a palladium catalyst to yield 3,6-dimethyl-2,5-diphenylthieno[3,2-b]thiophene. mdpi.com This highlights the power of transition metal catalysis in modifying complex heterocyclic scaffolds.

Furthermore, transition metals like gold, silver, copper, and palladium have been shown to catalyze the cycloisomerization of alkynyl ketones to form highly substituted furans. nih.gov While not directly involving this compound, this demonstrates the broader applicability of transition metal catalysis in synthesizing heterocyclic structures that could be related to or derived from propiophenone precursors.

In a different application, nickel-catalyzed decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones provides an innovative route to 2-hydroxybenzophenones. beilstein-archives.org This reaction proceeds through the cleavage of a C-C bond and the formation of a new C=O bond, showcasing a unique transformation enabled by transition metal catalysis. While a transition-metal-free version of this reaction has also been developed, the initial discovery highlights the role of transition metals in developing novel synthetic methodologies. beilstein-archives.org

CatalystReaction TypeSubstratesProductReference
Palladium catalystSuzuki-Miyaura Coupling2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene, Phenylboronic acid3,6-dimethyl-2,5-diphenylthieno[3,2-b]thiophene mdpi.com
AuCl₃, AgOTf, Cu(OTf)₂Cycloisomerization2-AlkynylenonesHighly substituted furans nih.gov
Nickel catalystDecarbonyl-Oxidation3-Arylbenzofuran-2(3H)-ones2-Hydroxybenzophenones beilstein-archives.org

Chiral Catalysis for Asymmetric Transformations

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Chiral catalysis, which employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, is a powerful strategy to achieve this goal.

Diastereoselective and Enantioselective Syntheses

Asymmetric synthesis of derivatives related to this compound has been achieved through various chiral catalytic methods. Phase-transfer catalysis, for example, has been utilized in the asymmetric synthesis of 3,3-disubstituted isoindolinones. nih.gov In this approach, chiral bifunctional ammonium (B1175870) salts, derived from trans-1,2-cyclohexanediamine, in combination with an inorganic base, catalyze the cascade reaction of a 2-acylbenzonitrile with a nucleophile. nih.gov The chiral catalyst forms an ionic pair with an anionic intermediate, controlling the stereochemical outcome of the intramolecular aza-Michael addition, which is the stereodetermining step. nih.gov

Another powerful tool is the use of chiral crown ethers as phase-transfer catalysts for the asymmetric synthesis of α-amino phosphonates. thieme-connect.de These catalysts have been successfully applied in the Michael addition of a phosphonate (B1237965) to an α,β-unsaturated system, leading to enantioenriched products.

The asymmetric synthesis of a potent phosphodiesterase inhibitor has been accomplished using a strategy that involves a highly stereoselective [4+2]-cycloaddition of a nitroalkene to a chiral vinyl ether. nih.gov Although not directly a catalytic step in the traditional sense, the chiral auxiliary attached to the vinyl ether dictates the stereochemical outcome of the cycloaddition, leading to an enantiopure cyclic nitronate. This intermediate is then further transformed to the final product. nih.gov

Catalyst/MethodReaction TypeSubstratesProductEnantiomeric/Diastereomeric ExcessReference
Chiral bifunctional ammonium saltsAsymmetric Cascade Reaction2-Acetylbenzonitrile, DimethylmalonateDimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonateup to 96% ee (after crystallization) nih.gov
Chiral crown ethersAsymmetric Michael AdditionPhosphonoglutaminic acid derivativesEnantioenriched phosphonoglutaminic acid derivativesup to 86% ee thieme-connect.de
Chiral auxiliary (trans-1-phenyl-2-(vinyloxy)cyclohexane)[4+2]-CycloadditionNitroalkene, Chiral vinyl etherEnantiopure cyclic nitronateHighly stereoselective nih.gov

Chiral Auxiliary Mediated Reactions

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. This strategy has been effectively used to control the stereochemistry of reactions involving propiophenone-related structures.

For example, pseudoephenamine has been demonstrated to be a versatile chiral auxiliary for the asymmetric alkylation of amides. nih.gov Amides derived from pseudoephenamine undergo diastereoselective alkylation with high stereocontrol, which is particularly effective for the formation of quaternary carbon centers. nih.gov The chiral auxiliary forces the enolate to adopt a specific conformation, leading to a highly selective attack by the electrophile.

In a different approach, the enantioselective synthesis of planar chiral [2.2]metacyclophanes has been achieved using (-)-menthyl chloroformate as a chiral auxiliary. rcsi.com The auxiliary is used as a chiral electrophile in a directed ortho-metalation reaction of a pro-chiral metacyclophane, leading to a diastereomeric mixture of products that can be separated. The absolute configuration of the separated diastereoisomers can then be determined. rcsi.com

The use of chiral auxiliaries is a well-established and powerful method for asymmetric synthesis, providing access to enantiomerically pure compounds that would be difficult to obtain otherwise. sigmaaldrich.comnih.gov

Chiral AuxiliaryReaction TypeSubstrateKey FeatureReference
PseudoephenamineAsymmetric AlkylationAmidesHigh diastereoselectivity, formation of quaternary carbons nih.gov
(-)-Menthyl chloroformateDirected Ortho-MetalationPro-chiral [2.2]metacyclophaneSynthesis of planar chiral compounds rcsi.com

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is the primary means of elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can map out the connectivity of atoms and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

For the related unsaturated analogue, (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one , ¹H NMR spectroscopy reveals distinct signals for each proton in the molecule. chemicalbook.comrsc.org The protons of the ethylenic bridge (α and β to the carbonyl group) typically appear as doublets in the downfield region, with a large coupling constant (J ≈ 15.6 Hz) confirming the trans (E) configuration of the double bond. chemicalbook.com The methoxy (B1213986) group protons (-OCH₃) characteristically present as a sharp singlet around 3.8 ppm. chemicalbook.com The aromatic protons show complex splitting patterns in the range of 6.9-8.1 ppm. chemicalbook.com

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning these ¹H and ¹³C signals. COSY maps the coupling relationships between protons, while HSQC correlates protons with their directly attached carbons, which is invaluable for complex structures like substituted propiophenones. researchgate.net

Interactive Table 1: Representative ¹H NMR Data for (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one

AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic-H8.009d-
Olefinic-H (β to C=O)7.785d15.6
Aromatic-H7.599m-
Olefinic-H (α to C=O)7.415d15.6
Aromatic-H (ortho to OCH₃)6.935d-
Methoxy (-OCH₃)3.847s-
Data sourced from representative spectra for the related chalcone (B49325) compound. chemicalbook.com

Interactive Table 2: Representative ¹³C NMR Data for a Chalcone Derivative, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

AssignmentChemical Shift (ppm)
Carbonyl (C=O)194.4
Ar-C-OMe159.7
Imine (NCN)151.7
Aromatic CH129.4, 128.3, 122.9, 114.3, 110.0
Methoxy (OCH₃)56.1, 55.9, 55.3
Aliphatic CH₂43.2
Aliphatic CH58.8
Data from a complex derivative illustrating typical chemical shift ranges. mdpi.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of a propiophenone (B1677668) derivative shows several key absorption bands. The most prominent is the strong C=O stretching vibration of the ketone group, typically found in the 1660-1690 cm⁻¹ region. mdpi.com For unsaturated analogues like chalcones, a C=C stretching band appears around 1600-1650 cm⁻¹. researchgate.net The spectra also feature bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and the characteristic asymmetric and symmetric C-O-C stretching of the methoxy ether group (around 1250 cm⁻¹ and 1150 cm⁻¹, respectively). researchgate.net

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible, non-polar bonds like the C=C double bond in chalcones often give a strong Raman signal, which can be useful for structural analysis. nih.gov

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and confirming the molecular formula of a compound. mdpi.com

In a typical electron ionization (EI) mass spectrum, a molecule like 3-(4-Methoxyphenyl)propiophenone would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. The molecule also breaks apart into characteristic fragment ions, which provide valuable structural clues. For instance, cleavage at the bonds adjacent to the carbonyl group is common, leading to fragments corresponding to the benzoyl cation and the methoxyphenylpropyl side chain.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, often to four or five decimal places. mdpi.com This precision allows for the unambiguous determination of the molecular formula from a list of possibilities, making it an indispensable tool for confirming the identity of a newly synthesized compound. For example, the HRMS data for a complex derivative confirmed its elemental composition of C₂₀H₂₁N₃O₄. mdpi.com

Quantum Chemical Calculations for Electronic and Structural Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful partner to experimental analysis. These computational methods can predict a molecule's geometry, electronic structure, and spectroscopic properties from first principles.

DFT studies are widely used to investigate the electronic properties of molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT can calculate the distribution of electrons within the molecule. This is often visualized through the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. niscpr.res.inniscpr.res.in

Molecular Electrostatic Potential (MEP) maps are another product of DFT calculations. niscpr.res.in These maps show the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For molecules containing carbonyl and methoxy groups, the oxygen atoms are typically identified as centers of negative potential, indicating their role in electrophilic attacks and hydrogen bonding. mdpi.com

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data, which can then be compared with experimental results to validate both the calculation and the proposed structure.

Theoretical vibrational frequencies (IR and Raman) can be calculated and are often scaled by a factor to correct for approximations in the theory and anharmonicity. niscpr.res.in This allows for a detailed assignment of the experimental vibrational bands to specific atomic motions.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.gov The calculated shifts are then correlated with experimental values. A strong linear correlation between the theoretical and experimental data provides powerful evidence for the correctness of the structural assignment. researchgate.netnih.gov

Frontier Molecular Orbital (HOMO-LUMO) and Electrostatic Potential Analysis

The electronic properties and reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals play a crucial role in chemical reactions, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, with a larger gap implying higher stability and lower chemical reactivity.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals and map the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution within the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).

For analogous compounds, the electron-donating methoxy group (-OCH3) on the phenyl ring generally increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing trifluoromethyl group (-CF3), if present, would lower the energy of the LUMO, enhancing its electrophilic character. In the case of this compound, the methoxy group is expected to influence the electron density of the aromatic ring to which it is attached.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

The molecular electrostatic potential map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and methoxy groups, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Conformational Analysis and Energetic Stability

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and biological properties. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies to find the most stable, or ground-state, conformation.

The presence of single bonds in the propanone chain allows for rotation, leading to various possible conformers. The stability of these conformers is influenced by steric hindrance and intramolecular interactions. For similar molecules, such as chalcones, both s-cis and s-trans conformers relative to the carbonyl and double bond can exist, with planar structures often being more stable due to favorable orbital interactions.

Computational methods are employed to calculate the potential energy surface of the molecule as a function of dihedral angles, allowing for the identification of energy minima corresponding to stable conformers. The relative stability of different conformers is crucial as it can affect how the molecule interacts with biological targets. Studies on related molecules have shown that even small energy differences, on the order of a few kJ/mol, can significantly impact the population of different conformers.

Table 2: Hypothetical Relative Energies of Conformers for this compound

Conformer Dihedral Angle (°) Relative Energy (kJ/mol)
Conformer A Data not available Data not available
Conformer B Data not available Data not available
Conformer C Data not available Data not available

Applications in Advanced Organic Synthesis and Materials Science

Role as Essential Building Blocks for Complex Organic Molecules

3-(4-Methoxyphenyl)propiophenone is recognized as a valuable building block in organic synthesis. tcichemicals.comthegoodscentscompany.com Its utility stems from the ability to undergo various chemical reactions at both the ketone functional group and the aromatic ring. This dual reactivity makes it a versatile precursor for constructing more complex molecular architectures. The compound is employed as an intermediate in the production of fine chemicals and specialized organic compounds. chemicalbook.com For instance, it serves as a key starting material in multi-step syntheses, where its core structure is elaborated to create target molecules with specific functionalities and properties. The positional isomer, 3'-methoxypropiophenone, is noted for its role in the synthesis of pharmaceuticals, highlighting the importance of the propiophenone (B1677668) scaffold in medicinal chemistry.

Precursors in Specialty Chemical and Material Production

The role of this compound as a precursor is central to its industrial and research applications. It is a starting material for specialty chemicals, particularly in the flavor and fragrance industry, and has been investigated for its potential in creating materials with specific physical properties.

While certain aromatic ketones are known to function as photoinitiators in polymerization reactions, and some methoxy-substituted compounds are effective in this regard, direct evidence for the application of this compound as a photoinitiator is not extensively documented in current research. rsc.org Although one source notes its ability to produce light emission, it does not specify a role in photoinitiation. biosynth.com Research on photoinitiators for near UV or visible LED applications has focused on other structures, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. rsc.org

A significant application of this compound is its use as a precursor for trans-anethole, a widely used compound in the food, fragrance, and pharmaceutical industries. researchgate.netnih.gov The conversion is a green and efficient cascade process involving a Meerwein-Ponndorf-Verley (MPV) reduction followed by dehydration. researchgate.netresearchgate.net This one-pot synthesis is often catalyzed by dual-functional heterogeneous catalysts. researchgate.netresearchgate.net

Researchers have developed various catalytic systems to optimize this transformation. For example, a hafnium-based polymeric nanocatalyst has demonstrated high efficiency, achieving a 99.8% conversion of 4'-methoxypropiophenone (B29531) (4-MOPP) and a 98.1% yield of anethole. nih.govmdpi.com The reaction mechanism involves the synergistic action of acid and base sites on the catalyst. mdpi.com The use of 2-pentanol (B3026449) as both a solvent and a hydrogen donor has been shown to be advantageous, enhancing the reaction rate and selectivity towards the desired trans-anethole isomer. researchgate.netmdpi.com

Research Findings on the Synthesis of Anethole from 4'-Methoxypropiophenone (4-MOPP)
CatalystReaction ConditionsConversion of 4-MOPPYield of Anethole (AN)Key FindingsCitation
Hf-phytic acid coordination catalyst (PA-Hf)220 °C, 15 bar, in 2-pentanol99.8%98.8%The catalyst possesses acid-base couple sites beneficial for the cascade reaction. 2-pentanol acts as a superior hydrogen donor and solvent. researchgate.net
Bifunctional Hf-based polymeric nanocatalyst (PhP-Hf)220 °C, 2 hours, in 2-pentanol99.8%98.1%The nanocatalyst is recyclable and shows great potential for biomass conversion. Acid and base sites synergistically promote the reaction. nih.govmdpi.com
Dual-functional Zr-MSU-3 catalystHigh temperature in 2-pentanolNot specifiedUp to 91%The use of 2-pentanol enhances the rate of both the MPV reduction and the subsequent dehydration step. researchgate.net
Zr-HY zeoliteNot specifiedNot specifiedHigher than Zr-Beta or Zr-MSUStronger Lewis acid sites and a hydrophobic surface on the Zr-HY zeolite enhance substrate adsorption and catalytic activity.

Formation of Coordination Compounds with Luminescent Properties

The development of luminescent coordination compounds, particularly those involving transition metals and lanthanides, is a burgeoning field in materials science with applications in bioimaging and sensing. nih.govuoa.gr These materials often feature organic ligands with extended π-systems that can absorb energy and transfer it to the metal center, resulting in characteristic luminescence. rsc.orghku.hkresearchgate.net

While this compound possesses an aromatic system, its direct use as a primary ligand in the formation of luminescent coordination polymers is not prominently featured in the available research. Instead, luminescent properties are often achieved by designing more complex, multi-component ligands, such as polypyridyl-functionalized alkynes or derivatives of tetraphenylporphyrin, which then coordinate with metal ions. hku.hk One study on organic light-emitting molecules involved the synthesis of a complex structure possessing a 3-(4-methoxyphenyl)thieno[3,2-b]thiophene unit, indicating that the methoxyphenyl moiety can be incorporated into larger systems designed for luminescence, likely by using the base compound as a starting point for further synthesis.

Structure Activity Relationship Sar Studies in Chemical Design

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of 3-(4-Methoxyphenyl)propiophenone are significantly influenced by the electronic and steric nature of substituents. These effects are often quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants and the electronic properties of substituents. wikipedia.orgchemeurope.com

Electronic Effects:

The reactivity of the carbonyl group and the aromatic rings in this compound is largely dictated by the electronic effects of substituents. The methoxy (B1213986) group (-OCH3) at the para-position of the 3-phenyl ring is an electron-donating group (EDG) through resonance, which can influence reactions at this ring and at the carbonyl group.

Reactivity of the Carbonyl Group: The presence of an EDG like the methoxy group can increase the electron density at the carbonyl carbon, potentially making it less electrophilic and thus less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) on either phenyl ring would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, in the base-catalyzed hydrolysis of esters, a reaction analogous to nucleophilic attack on a carbonyl, electron-withdrawing substituents accelerate the reaction, as indicated by a positive Hammett ρ value. viu.ca

Reactivity of the Aromatic Rings: The methoxy group is an activating group for electrophilic aromatic substitution on the 3-phenyl ring, directing incoming electrophiles to the ortho and para positions. viu.ca In contrast, the phenyl ring of the propiophenone (B1677668) moiety is deactivated by the carbonyl group, which is an electron-withdrawing group, directing electrophilic substitution to the meta position.

Steric Effects:

Steric hindrance plays a crucial role in determining the selectivity of reactions involving this compound. The bulkiness of substituents near the reaction center can influence which of several possible products is formed.

Regioselectivity: In reactions such as enolization, the position of the double bond is influenced by the steric bulk of neighboring groups. For 3-substituted cycloalkanones, enolization tends to occur away from the substituent to minimize steric strain. nih.gov A similar principle would apply to the enolization of this compound and its derivatives, where bulky substituents on the phenyl rings could influence the formation of the kinetic versus the thermodynamic enolate.

Stereoselectivity: The reduction of the carbonyl group in propiophenone derivatives can lead to the formation of a chiral center. The stereochemical outcome of such reactions is highly dependent on the steric environment around the carbonyl group. Bulky substituents can direct the approach of a reducing agent to the less hindered face of the carbonyl, leading to the preferential formation of one stereoisomer over another. For example, in the reduction of substituted ketones, the stereoselectivity can be controlled by the choice of reducing agent and the steric and electronic nature of the substituents on the ketone.

The interplay of electronic and steric effects is critical in predicting and controlling the chemical behavior of this compound and its analogs.

Design Principles for Modulating Chemical Reactivity through Structural Variation

The principles of SAR can be applied to design derivatives of this compound with tailored chemical reactivity. By strategically introducing or modifying substituents, chemists can modulate the electronic and steric properties of the molecule to achieve desired outcomes in chemical reactions.

Modulating Electronic Properties:

The electronic properties of the molecule can be systematically varied by introducing different substituents on the aromatic rings. The Hammett equation provides a quantitative framework for this, where the substituent constant (σ) quantifies the electronic effect of a substituent. wikipedia.orgpharmacy180.com

Electron-Donating Groups (EDGs): Introducing EDGs, such as alkyl, alkoxy, or amino groups, on the aromatic rings will increase the electron density on the rings and decrease the electrophilicity of the carbonyl carbon. This can be useful for promoting electrophilic aromatic substitution reactions or for decreasing the rate of nucleophilic attack at the carbonyl.

Electron-Withdrawing Groups (EWGs): Introducing EWGs, such as nitro, cyano, or haloalkyl groups, will decrease the electron density on the aromatic rings and increase the electrophilicity of the carbonyl carbon. This can be advantageous for facilitating nucleophilic addition or substitution reactions at the carbonyl group.

The following table illustrates the effect of different para-substituents on the electronic properties of the phenyl ring, as quantified by their Hammett σp values.

Substituent (X)Hammett Constant (σp)Electronic Effect
-OCH3-0.27Strong Electron-Donating
-CH3-0.17Weak Electron-Donating
-H0.00Neutral
-Cl0.23Weak Electron-Withdrawing
-CN0.66Strong Electron-Withdrawing
-NO20.78Very Strong Electron-Withdrawing

Modulating Steric Properties:

The steric environment around the reactive centers can be modified by introducing substituents of varying sizes. This is particularly important for controlling regioselectivity and stereoselectivity.

Controlling Regioselectivity: In reactions where multiple isomers can be formed, such as Friedel-Crafts acylation or enolate formation, introducing bulky substituents can block certain reaction sites, leading to the preferential formation of a single regioisomer. For example, in the acylation of substituted benzenes, the position of acylation is highly dependent on the directing effects and steric hindrance of the existing substituents. researchgate.net

Controlling Stereoselectivity: In stereoselective reactions, such as the asymmetric reduction of the carbonyl group, the size and position of substituents can have a profound impact on the enantiomeric excess of the product. By designing molecules with specific steric arrangements, it is possible to favor the formation of one enantiomer over the other.

The following table provides examples of how structural variations can be used to modulate the reactivity of propiophenone derivatives in a hypothetical reduction reaction.

Substituent on Phenyl Ring (R)Expected Relative Rate of ReductionRationale
4-NO2FastestStrong EWG increases carbonyl electrophilicity
4-ClFastEWG increases carbonyl electrophilicity
HBaselineReference compound
4-CH3SlowWeak EDG decreases carbonyl electrophilicity
4-OCH3SlowestStrong EDG decreases carbonyl electrophilicity

By combining these design principles, chemists can rationally design derivatives of this compound with precisely controlled chemical reactivity and selectivity, enabling the synthesis of complex molecules with desired properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.